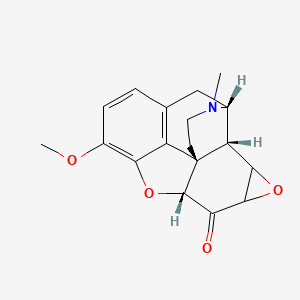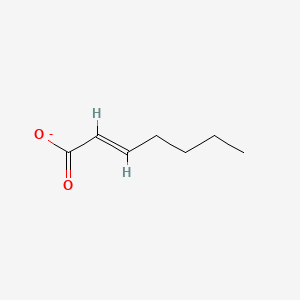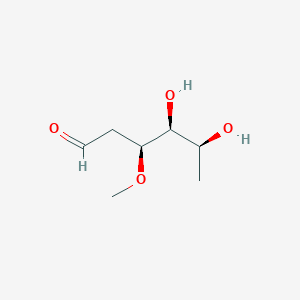
Oleandrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleandrose is a dideoxyhexose derivative.
Aplicaciones Científicas De Investigación
Oleandrose in Antibiotic Biosynthesis Oleandrose, a sugar molecule, plays a crucial role in the biosynthesis of oleandomycin, a macrolide antibiotic. Researchers have identified genes responsible for the biosynthesis of oleandrose in Streptomyces antibioticus, a bacteria known for antibiotic production. These findings enhance our understanding of antibiotic biosynthesis and could aid in developing new antibiotics (Rodríguez et al., 2001).
Chemical Synthesis and Derivatives of Oleandrose Scientific interest in oleandrose extends to its chemical synthesis. Studies have been conducted to synthesize derivatives of oleandrose, such as 2,2-difluorooleandrose, which are valuable for further research in chemistry and potentially in drug development (Bliard et al., 1989).
Oleandrose as a Precursor in Avermectins Oleandrose serves as a precursor in the production of avermectins, compounds used in anthelmintic agents. The nucleotide sugar dTDP-oleandrose has been identified as a key intermediate in this process, highlighting oleandrose's role in the synthesis of important pharmaceuticals (Schulman et al., 1990).
Biosynthetic Pathways and Genetic Engineering The study of oleandrose's biosynthetic pathways has led to advancements in genetic engineering. By manipulating the genes involved in oleandrose biosynthesis, scientists can produce novel glycosylated compounds, potentially leading to the discovery of new bioactive substances (Rodríguez et al., 2002).
Role in Cardiotonic Steroids Synthesis Oleandrose is involved in the synthesis of cardiotonic steroids like oleandrin. The study of its role in the formation of these compounds provides insights into the pharmacological properties and potential therapeutic applications of these steroids (Singh et al., 2021).
Propiedades
Número CAS |
13089-77-5 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(3S,4S,5S)-4,5-dihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6-,7-/m0/s1 |
Clave InChI |
GOYBREOSJSERKM-ACZMJKKPSA-N |
SMILES isomérico |
C[C@@H]([C@@H]([C@H](CC=O)OC)O)O |
SMILES |
CC(C(C(CC=O)OC)O)O |
SMILES canónico |
CC(C(C(CC=O)OC)O)O |
Sinónimos |
2,6-dideoxy-3-O-methyl-arabino-hexose L-oleandrose oleandrose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



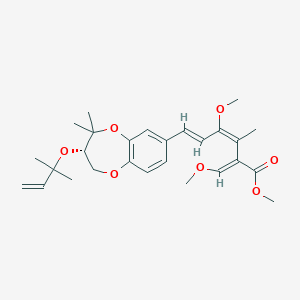
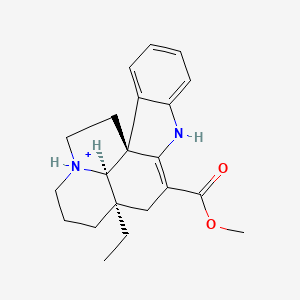
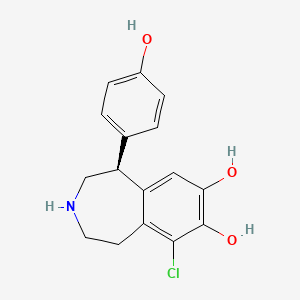
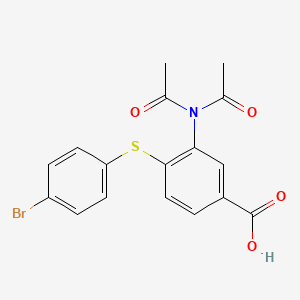
![1-Cyclopropyl-3-[6-oxo-5-(phenylmethyl)-3-benzo[b][1,4]benzothiazepinyl]urea](/img/structure/B1235596.png)
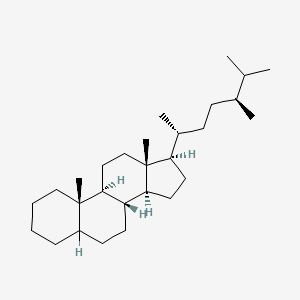
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)
![4-Cyclohexyl-2-hydroxy-3-[3-(1H-imidazol-4-yl)-2-(4-morpholin-4-yl-2-naphthalen-1-ylmethyl-4-oxo-butyrylamino)-propionylamino]-butyric acid isopropyl ester](/img/structure/B1235601.png)
![(1R,9R)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1235603.png)
